molecular formula C18H19Cl2N3O2 B12803246 4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride CAS No. 20887-31-4

4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride

Cat. No.: B12803246
CAS No.: 20887-31-4
M. Wt: 380.3 g/mol
InChI Key: XWTPVTFMHDIRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the m-Chlorophenyl Group: The m-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Dimethylaminoacetyl Group: The dimethylaminoacetyl group can be attached through an acylation reaction using dimethylaminoacetyl chloride.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions.

Medicine

    Therapeutic Agents: Quinazolinone derivatives are known for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.

    Drug Development: The compound can be a lead compound in the development of new drugs.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

    Agriculture: The compound may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinazolinone: The parent compound without the m-chlorophenyl and dimethylaminoacetyl groups.

    2,3-Dihydroquinazolinone: A reduced form of quinazolinone.

    m-Chlorophenylquinazolinone: A quinazolinone derivative with a m-chlorophenyl group.

Uniqueness

The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

CAS No.

20887-31-4

Molecular Formula

C18H19Cl2N3O2

Molecular Weight

380.3 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[2-(dimethylamino)acetyl]-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C18H18ClN3O2.ClH/c1-20(2)11-17(23)22-12-21(14-7-5-6-13(19)10-14)18(24)15-8-3-4-9-16(15)22;/h3-10H,11-12H2,1-2H3;1H

InChI Key

XWTPVTFMHDIRAN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.